8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic derivative featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural elements include:
- Spirocyclic framework: The 1,4,8-triazaspiro[4.5]decane system provides conformational rigidity, often exploited in drug design for enhancing target binding and metabolic stability .
- A 3-fluorophenyl group at position 3, contributing to lipophilicity and influencing bioactivity through halogen bonding .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in drug discovery, particularly as G-protein-coupled receptor (GPCR) ligands .
Properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c1-29-16-6-7-17(30-2)18(13-16)31(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)14-4-3-5-15(22)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUJNZWDJMWFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A triazaspirodecane core.
- A sulfonyl group attached to a dimethoxyphenyl moiety.
- A fluorophenyl group contributing to its pharmacological profile.
Recent studies suggest that the compound interacts with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are pivotal in numerous physiological processes. It has been shown to activate or inhibit specific GPCRs, leading to alterations in intracellular calcium levels and cyclic AMP concentrations, which are crucial for cellular responses .
Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
- Antiproliferative Activity : In vitro studies have indicated that the compound exhibits significant antiproliferative effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing cytokine release and inflammation markers in experimental models.
Case Studies
- In Vitro Studies : A study published in PubMed Central assessed the compound's effects on cancer cell lines. The results indicated an IC50 value that suggests potent antiproliferative activity compared to standard chemotherapeutic agents .
- Binding Affinity Studies : Computational modeling has been employed to predict the binding affinity of the compound to various receptors. The sulfonyl group appears critical for enhancing binding interactions with target proteins, which is supported by docking studies showing favorable binding poses within receptor active sites .
- Toxicological Assessments : Safety profiles have been evaluated through in vivo experiments, indicating that the compound possesses acceptable toxicity levels at therapeutic doses, making it a candidate for further pharmacological development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₄S |
| Molecular Weight | 367.41 g/mol |
| IC50 (Cancer Cell Lines) | 15 µM (varies by line) |
| Binding Affinity (GPCRs) | High (specific receptors) |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
*Estimated based on analogous structures.
Key Observations:
Sulfonyl vs. In contrast, the absence of a sulfonyl group in spirotetramat metabolites () correlates with their use as non-fat-soluble pesticide residues .
Fluorophenyl Positional Effects :
- The 3-fluorophenyl group in the target compound contrasts with the 4-methoxyphenyl group in . Fluorine’s electronegativity may enhance metabolic stability, while methoxy groups improve lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonylation of the triazaspiro core with 2,5-dimethoxyphenyl sulfonyl chloride, followed by coupling with 3-fluorophenyl groups. Key steps include:
- Sulfonylation : Use anhydrous dichloromethane (DCM) as a solvent and triethylamine (EtN) to scavenge HCl, with reaction times of 12–24 hours at 0–25°C .
- Cyclization : Optimize temperature (e.g., 50–80°C) and solvent polarity (e.g., THF vs. DMF) to control spirocyclic ring formation .
- Purification : Column chromatography (silica gel, eluent: DCM/methanol 9:1) achieves >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl vs. fluorophenyl groups). F NMR detects fluorophenyl electronic environments .
- X-ray crystallography : Resolves spirocyclic conformation and steric interactions (e.g., dihedral angles between dimethoxyphenyl and triazaspiro planes) .
- HRMS : Validates molecular weight (±2 ppm accuracy) .
Q. How do solvent polarity and temperature affect the stability of the sulfonyl-triazaspiro bond?
- Methodology : Conduct accelerated degradation studies:
- Hydrolytic stability : Compare half-life in aqueous buffers (pH 1–10) at 37°C using HPLC monitoring. Polar aprotic solvents (e.g., DMSO) enhance stability vs. protic solvents (e.g., ethanol) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C in inert atmospheres) .
Advanced Research Questions
Q. How do electronic effects of substituents (2,5-dimethoxy vs. 3-fluoro) modulate electrophilic/nucleophilic reactivity?
- Methodology :
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. The electron-donating methoxy groups increase sulfonyl electrophilicity, while the electron-withdrawing fluorine enhances aromatic ring stability .
- Kinetic studies : Monitor reaction rates in SNAr (nucleophilic aromatic substitution) using varying nucleophiles (e.g., amines, thiols) .
Q. What strategies resolve contradictions in reported biological activity data for triazaspiro derivatives?
- Methodology :
- Meta-analysis : Compare IC values across studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) and purity thresholds (>95% vs. 90%) .
- Dose-response refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
Q. How can computational modeling predict binding interactions with kinase or GPCR targets?
- Methodology :
- Molecular docking : Rigid/flexible docking (AutoDock Vina) into ATP-binding pockets (e.g., kinases) or GPCR transmembrane domains. The spirocyclic core’s rigidity may limit conformational adaptability .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds (e.g., sulfonyl oxygen with Lys residues) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) to separate enantiomers during pilot-scale synthesis (>10 g) .
- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) for key cyclization steps to improve enantioselectivity (e.g., >90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
